molecular formula C16H13NO B11877050 8-Methyl-3-phenyl-2-quinolinol CAS No. 1031928-51-4

8-Methyl-3-phenyl-2-quinolinol

Cat. No.: B11877050
CAS No.: 1031928-51-4
M. Wt: 235.28 g/mol
InChI Key: BZCYIUPHTZXMER-UHFFFAOYSA-N
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Description

8-Methyl-3-phenyl-2-quinolinol is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its potential biological activities and its role as a scaffold in drug discovery .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-phenyl-2-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

8-Methyl-3-phenyl-2-quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-phenyl-2-quinolinol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-3-phenyl-2-quinolinol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a versatile scaffold in drug discovery further highlights its significance .

Properties

CAS No.

1031928-51-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

8-methyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO/c1-11-6-5-9-13-10-14(16(18)17-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)

InChI Key

BZCYIUPHTZXMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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